molecular formula C14H8BrFN2O B12907006 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 918476-29-6

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B12907006
CAS No.: 918476-29-6
M. Wt: 319.13 g/mol
InChI Key: LNHMBNLSLZWJSW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are recognized for their unusually wide spectrum of biological activities and are a prime framework in modern drug discovery . Specifically, 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents. Research on structurally similar compounds has shown that they can induce apoptosis (programmed cell death) in cancer cells via the mitochondrial pathway, providing selective cytotoxicity against cancerous cell lines while being comparatively safer for normal cells . The presence of both bromo and fluoro substituents on the phenyl rings is strategically valuable for medicinal chemistry, as these halogens can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This makes the compound a versatile building block for developing novel therapeutic agents and a crucial tool for probing biological mechanisms. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918476-29-6

Molecular Formula

C14H8BrFN2O

Molecular Weight

319.13 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H

InChI Key

LNHMBNLSLZWJSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Aromatic Acids or Acyl Chlorides

A representative method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzoic acid or its derivatives in the presence of phosphorus oxychloride as a cyclodehydrating agent. The reaction is typically conducted under reflux conditions (80–115 °C) for several hours (4–7 hours), facilitating ring closure to the oxadiazole.

  • Reaction Conditions:

    • Solvent: Phosphorus oxychloride (POCl₃) or anhydrous toluene with POCl₃ added.
    • Temperature: Reflux (80–115 °C).
    • Time: 4–7 hours.
    • Workup: Neutralization with sodium bicarbonate solution, followed by filtration and recrystallization.
  • Yields: Reported yields for similar 2,5-disubstituted oxadiazoles range from 70% to 90%, depending on substituents and reaction optimization.

Alternative One-Pot Synthesis and Arylation Strategies

Recent advances include one-pot synthesis-arylation strategies where carboxylic acids and hydrazides are combined with coupling reagents and catalysts in a single reaction vessel. For example, a copper-catalyzed process using 1,4-dioxane as solvent, cesium carbonate as base, and 1,10-phenanthroline as ligand can afford 2,5-disubstituted oxadiazoles with high efficiency.

  • Advantages:

    • Streamlined synthesis reducing purification steps.
    • Potential for scale-up and diversity-oriented synthesis.
  • Typical Conditions:

    • Temperature: 80–120 °C.
    • Time: 3–18 hours depending on the step.
    • Catalysts: Copper(I) iodide or palladium complexes.
    • Bases: Cesium carbonate or potassium acetate.

Suzuki-Miyaura Cross-Coupling for Substituent Installation

In some synthetic routes, the oxadiazole core bearing a bromophenyl substituent is subjected to Suzuki-Miyaura cross-coupling with arylboronic acids or esters to install the 4-fluorophenyl group at the 5-position.

This method allows for modular synthesis and late-stage functionalization, enhancing structural diversity.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Typical Yield (%) References
Cyclization with POCl₃ Hydrazide + aromatic acid or acyl chloride, reflux in POCl₃ (80–115 °C, 4–7 h) Straightforward, high purity 75–90
One-Pot Synthesis-Arylation Carboxylic acid + hydrazide + CuI, Cs₂CO₃, 1,10-phenanthroline, 1,4-dioxane, 80–120 °C, 3–18 h Streamlined, scalable 70–87
Suzuki-Miyaura Cross-Coupling Bromophenyl-oxadiazole + arylboronic acid, Pd catalyst, base, dioxane/water, 80–100 °C, overnight Modular, late-stage functionalization 65–85

Research Findings and Notes on Preparation

  • The cyclodehydration step is critical and typically requires careful control of temperature and stoichiometry to avoid side reactions and ensure high yield.

  • The use of phosphorus oxychloride is common due to its dual role as solvent and dehydrating agent, but requires careful handling due to its corrosive nature.

  • One-pot methods integrating synthesis and arylation steps reduce reaction times and purification steps, improving overall efficiency.

  • Suzuki-Miyaura coupling is a versatile tool for introducing diverse aryl groups, including fluorinated phenyl rings, enabling the synthesis of this compound with precise substitution patterns.

  • Characterization of the final compound typically involves NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has found applications in various scientific research fields:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The molecular targets and pathways involved are subject to ongoing research and may include interactions with DNA, proteins, or cellular membranes.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Replacement of bromine with chlorine (e.g., 2-(4-chlorophenyl)-5-(4-fluorophenyl)-oxadiazole) improves anticancer activity, likely due to chlorine’s smaller atomic radius and stronger electron-withdrawing effect, enhancing receptor binding . Bromine’s larger size may sterically hinder interactions in certain targets.

Electron-Withdrawing Groups : Nitro and sulfonyl groups (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole) significantly boost antibacterial activity by reducing electron density on the oxadiazole ring, improving stability and target affinity .

Hybrid Substituents: Adamantane derivatives exhibit unique crystallographic properties (e.g., monoclinic packing) due to the bulky adamantane group, which influences material science applications .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Comparison of Para-Substituted Oxadiazoles

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Reference ID
2-(4-Bromophenyl)-5-phenyl-oxadiazole P21/n 18.2525 7.0786 11.2207 98.556 1433.59
2-(4-Chlorophenyl)-5-phenyl-oxadiazole P21/n 17.8912 7.1123 11.1984 98.123 1402.15
2-(4-Fluorophenyl)-5-phenyl-oxadiazole P21/c 18.1024 7.0657 11.1895 97.892 1421.87
  • Substituent Size Impact : The larger bromine atom increases unit cell volume (1433.59 ų) compared to chlorine (1402.15 ų) and fluorine (1421.87 ų), reflecting steric effects on crystal packing .

Biological Activity

2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H8BrFN3OC_{13}H_{8}BrFN_{3}O with a molecular weight of approximately 305.12 g/mol. The compound features a unique oxadiazole ring that is substituted with bromine and fluorine atoms, which are known to enhance biological activity through various mechanisms.

Synthesis of this compound

The synthesis typically involves the reaction of appropriate hydrazones with carboxylic acids or acid chlorides under acidic conditions. The reaction pathway and conditions can significantly influence the yield and purity of the resulting oxadiazole derivatives.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values in the micromolar range. The compound's mechanism appears to involve induction of apoptosis, as evidenced by increased caspase-3 activity and altered expression of apoptotic markers like p53 .
Cell LineIC50 (µM)Mechanism
MCF-715.0Apoptosis induction
HeLa18.5Apoptosis induction

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. A study reported that derivatives of oxadiazoles, including the target compound, exhibited anti-inflammatory activity ranging from 33.3% to 61.9% in various assays compared to standard drugs like indomethacin .

CompoundAnti-inflammatory Activity (%)
This compound59.5
Indomethacin64.3

Case Studies and Research Findings

  • Study on Cytotoxicity : A comprehensive study demonstrated that the compound induced significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM. Flow cytometry analyses confirmed that the compound promotes apoptosis through mitochondrial pathways .
  • Anti-inflammatory Efficacy : In a comparative analysis against indomethacin, the oxadiazole derivative showed comparable anti-inflammatory activity with minimal ulcerogenic effects, making it a potential candidate for pain management therapies without severe side effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of halogen substituents (bromine and fluorine) on the phenyl rings significantly enhances both cytotoxic and anti-inflammatory activities. Further modifications are being explored to optimize these effects .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization of diacylhydrazide precursors using agents like phosphorus oxychloride (POCl₃). For example, hydrazides derived from 4-bromophenyl and 4-fluorophenyl carboxylic acids are reacted under reflux conditions (80–120°C) to form the oxadiazole ring. Optimization includes controlling reaction time (4–8 hours) and stoichiometric ratios to improve yields (≥70%) .

Q. How is the compound structurally characterized in academic research?

Characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions on the oxadiazole ring.
  • IR spectroscopy to identify C=N and C-O-C stretching vibrations (~1610 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • Mass spectrometry (ESI-MS or HRMS) for molecular ion verification.
  • X-ray crystallography (if crystalline) for definitive structural elucidation .

Q. What are the primary research applications of this compound?

  • Biological studies : Anti-inflammatory, analgesic, and antibacterial activities, particularly targeting enzymes like cyclooxygenase (COX) or bacterial EPS production .
  • Material science : As a fluorophore in scintillators due to its high radiative stability and electron-transport properties in polymer matrices .

Advanced Research Questions

Q. How to design experiments to evaluate anti-inflammatory activity?

  • In vivo models : Use carrageenan-induced rat paw edema, measuring inhibition (%) at 20–60 mg/kg doses. Compare to standards like indomethacin (64.3% inhibition at 20 mg/kg) .
  • Ulcerogenicity assessment : Administer orally (60 mg/kg) and evaluate gastric lesions via histopathology. Cyclized oxadiazoles typically show lower ulcer indices (0.58–0.83) compared to non-cyclized analogs .

Q. What methodological approaches analyze its antibacterial mechanism?

  • EPS inhibition assays : Quantify extracellular polysaccharide (EPS) reduction in pathogens like Xanthomonas oryzae (Xoo) using colorimetric methods (e.g., phenol-sulfuric acid). Dose-dependent inhibition (e.g., 94.52% at 20 µg/mL) correlates with reduced virulence .
  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC range: 12.5–25 mg/mL) .

Q. How to resolve contradictions in biological activity data across studies?

  • Substituent analysis : Compare activity trends for electron-withdrawing (e.g., 4-fluorophenyl) vs. electron-donating (e.g., 3,4-dimethoxyphenyl) groups. For example, 4-chlorophenyl substitution enhances anti-inflammatory activity (59.5%) by improving COX-2 binding .
  • Dosage and model alignment : Ensure consistent in vivo/in vitro protocols (e.g., edema induction time, bacterial strain selection) to minimize variability .

Q. What strategies optimize photophysical properties for scintillator applications?

  • Dopant concentration : Test 0.1–5 wt% in polymer matrices (e.g., polystyrene) to balance fluorescence intensity and quenching.
  • Radiation stability : Expose to γ-rays (e.g., 10⁴ Gy) and monitor emission intensity decay. Oxadiazoles like BPBD retain >90% efficiency due to robust aromatic stabilization .

Q. How to conduct QSAR studies for this compound?

  • Descriptor selection : Use Hammett constants (σ) for substituent electronic effects and logP for lipophilicity.
  • Computational modeling : Apply DFT calculations (e.g., HOMO-LUMO energies) to correlate orbital properties with bioactivity. For example, HOMO energies near -6.2 eV enhance electron donation in enzyme interactions .

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